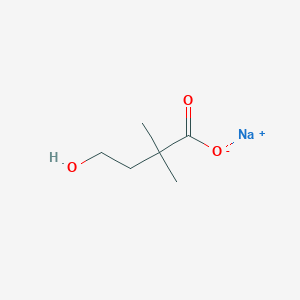
N'-Hydroxy-4-methoxybenzenecarboximidamide
Vue d'ensemble
Description
N’-Hydroxy-4-methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.181 g/mol . It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a benzenecarboximidamide moiety. This compound is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines .
Applications De Recherche Scientifique
N’-Hydroxy-4-methoxybenzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-Hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent enzymatic reactions. This inhibition can affect various biochemical pathways, such as the conversion of dopamine to norepinephrine and epinephrine .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Hydroxybenzenecarboximidamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxybenzenecarboximidamide: Lacks the hydroxy group, which may influence its chemical properties and applications.
Uniqueness
N’-Hydroxy-4-methoxybenzenecarboximidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
1079393-88-6 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
Clé InChI |
WVALRFKCJCIVBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=NO)N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=N\O)/N |
SMILES canonique |
COC1=CC=C(C=C1)C(=NO)N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)
![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)

![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)
![[(4-Methylbenzoyl)amino]thiourea](/img/structure/B3079949.png)







